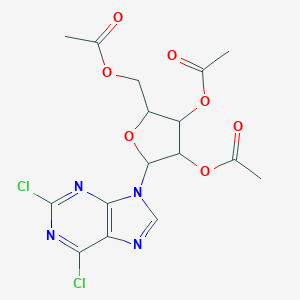
1-Benzyl-1,4-dihydronicotinamide
Overview
Description
1-Benzyl-1,4-dihydronicotinamide (BzND) is a derivative of nicotinamide, a natural vitamin found in various foods and dietary supplements. BzND is a derivative of nicotinamide, a natural vitamin found in various foods and dietary supplements. BzND is a small molecule that has been studied for its potential to modulate enzymes involved in chemical processes in the body. BzND has been found to be an effective inhibitor of enzymes involved in chemical processes in the body, such as the enzyme dihydronicotinamide adenine dinucleotide (NAD+) dependent deacetylase (SIRT1). BzND has been studied for its potential to modulate a variety of biochemical and physiological processes, including inflammation, oxidative stress, and cell death.
Scientific Research Applications
Inhibition of Chemical Reactions : BNAH forms a complex with Mg2+ ion, which significantly inhibits the reduction of certain chemicals. This was demonstrated in a study where the complex formation resulted in a decrease in the reduction rate of 7,7,8,8-tetracyano-p-quinodimethan (Fukuzumi, Kondo, & Tanaka, 1983).
Photochemical Reactions : In a photosensitized reaction, BNAH reacted with benzyl bromide, yielding 1,2-diphenylethane as the main product, indicating changes in the reaction mechanism (Hironaka, Fukuzumi, & Tanaka, 1984).
Mimicking Biological Processes : BNAH demonstrates photochemical behaviors akin to those of NADH models, with specific electron transfer processes leading to bond cleavage (Ishitani, Yanagida, Takamuku, & Pac, 1987).
Catalysis and Reduction : It has been shown to effectively reduce transition-metal salts in organic solvents, providing a method for preparing low valent catalysts (Okamoto, Ohno, & Oka, 1979).
Hydride Donor in Chemical Reactions : BNAH acts as an efficient hydride donor in reactions involving metal carbonyls (Basu, Bhaduri, & Sharma, 1987).
Catalysis in Hydration Reactions : It is involved in specific- and general-acid catalyzed hydration reactions (Anderson, Reynolds, & Anderson, 1965).
Conformational Studies : BNAH shows distinct conformational behavior in solution, which is important in understanding its chemical properties (Fischer, Fleckenstein, & Hönes, 1988).
Mechanism of Action
Target of Action
1-Benzyl-1,4-dihydronicotinamide (1,4-BNAH) is a synthetic analogue of the reduced form of nicotinamide adenine dinucleotide (NADH) . It is primarily used in research focused on redox chemistry and enzymatic reactions . The compound’s primary targets are enzymes and biochemical pathways that involve electron transfer processes .
Mode of Action
The mode of action of 1,4-BNAH involves its interaction with its targets through a hydride transfer mechanism . This is supported by the fact that 1,4-BNAH has been used in the photocatalytic generation of an NADH synthetic analogue using cobalt diimine–dioxime complexes and the BF2-bridged derivative as catalysts .
Biochemical Pathways
1,4-BNAH affects biochemical pathways that involve the reduction of quinones . The formal hydride transfer on the reduction reaction of quinones by 1,4-BNAH in acetonitrile proceeds through a hydrogen coupled electron transfer mechanism . This theoretical analysis provides valuable knowledge that can be inferred for studying the quinone reduction roles of NADH and NADPH in physiological media .
Pharmacokinetics
Information on the pharmacokinetics of 1,4-BNAH is limited. It is known that 1,4-bnah is slightly soluble in methanol , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 1,4-BNAH is the reduction of α,β-epoxy ketones . After the reaction, the catalyst can be separated by simple magnetic separation and can be reused . In another study, the reduction of 1,1-diphenyl-2,2-dinitroethylene (DPDN) by 1,4-BNAH resulted in the formation of 1,1-diphenyl-2,2-dinitroethane (DPDNH) .
Action Environment
The action of 1,4-BNAH can be influenced by environmental factors. For instance, the photocatalytic generation of an NADH synthetic analogue using 1,4-BNAH has been studied in both aqueous and organic media This suggests that the solvent used can influence the compound’s action, efficacy, and stability
Future Directions
BNAH has potential applications in various fields. For instance, it has been used in the photocatalytic generation of an NADH synthetic analogue . It has also been used in the simultaneous integration of the photosensitizer hemin and biocatalyst for the selective and effective reduction of CO to formic acid .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1,4-dihydronicotinamide is employed by researchers to gain insights into the mechanisms of NADH-dependent enzymes, given its structural similarity to NADH . It is also used as a model compound in the development of biomimetic catalysts that aim to replicate the behavior of redox-active enzymes .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its role in electron transfer processes . It is used to study the mechanisms of NADH-dependent enzymes due to its structural similarity to NADH .
Temporal Effects in Laboratory Settings
The benzyl group in the structure of this compound makes it more resistant to oxidation than NADH, which is beneficial for certain experimental conditions where increased stability is required .
Metabolic Pathways
This compound is involved in redox chemistry and enzymatic reactions, suggesting it may interact with metabolic pathways related to these processes .
properties
IUPAC Name |
1-benzyl-4H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNUYDSETOTBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241783 | |
| Record name | Benzyldihydronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952-92-1 | |
| Record name | 1-Benzyl-1,4-dihydronicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-1,4-dihydronicotinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyldihydronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIHYDRO-N-BENZYLNICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSU8JA8RMP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)





![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)
![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)
![Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15277.png)



